4-Acetyl-2,3-difluorophenylboronic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

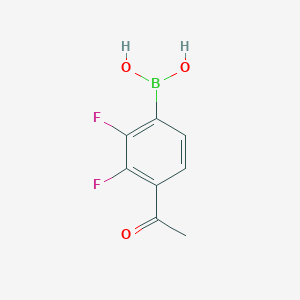

The systematic name (4-acetyl-2,3-difluorophenyl)boronic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a benzene ring substituted with three functional groups:

- A boronic acid group (-B(OH)₂) at position 1.

- Two fluorine atoms at positions 2 and 3.

- An acetyl group (-COCH₃) at position 4.

The numbering begins at the boronic acid group, with subsequent substituents assigned the lowest possible locants (Figure 1). This nomenclature prioritizes functional groups in the order of boronic acid > acetyl > fluorine, following IUPAC’s seniority rules for substituents.

Table 1: Substituent prioritization and locants for 4-acetyl-2,3-difluorophenylboronic acid

| Substituent | Position | Priority Rank |

|---|---|---|

| Boronic acid (-B(OH)₂) | 1 | 1 (highest) |

| Acetyl (-COCH₃) | 4 | 2 |

| Fluorine (-F) | 2, 3 | 3 |

Molecular Geometry and Bonding Configuration Analysis

The molecular formula C₈H₇BF₂O₃ reflects a planar aromatic ring with sp² hybridization. Key structural features include:

- Boron bonding : The trigonal planar boron atom forms covalent bonds with two hydroxyl groups and the aromatic carbon at position 1. The B-C bond length is approximately 1.56 Å , consistent with phenylboronic acids.

- Acetyl group orientation : The carbonyl (C=O) bond (1.21 Å) and adjacent C-C bonds (1.50 Å) adopt a trans configuration relative to the boronic acid group, minimizing steric hindrance.

- Fluorine substitution : The C-F bond lengths (1.34 Å) and F-C-C angles (~120°) align with typical fluorinated aromatic systems.

Figure 2: Optimized molecular geometry (DFT-calculated) showing bond lengths (Å) and angles (°).

Crystallographic Studies and Hydrogen Bonding Networks

While no single-crystal X-ray data exists for this compound, studies on analogous compounds reveal:

- Hydrogen bonding : Boronic acid dimers form via O-H···O interactions (2.70–3.00 Å), creating cyclic R₂²(8) motifs. The acetyl group participates in weak C-H···O interactions (3.10–3.30 Å).

- Packing patterns : Fluorine atoms engage in C-F···H-O contacts (2.95 Å), stabilizing layered structures. The acetyl group’s bulkiness may reduce crystallinity compared to non-acetylated derivatives.

Table 2: Hydrogen bond parameters in related fluorophenylboronic acids

| Compound | Donor-Acceptor Distance (Å) | Bond Angle (°) |

|---|---|---|

| 2,3-Difluorophenylboronic acid | O-H···O: 2.75 | 168 |

| 3,4-Difluorophenylboronic acid | O-H···F: 2.89 | 155 |

| 4-Acetyl derivative (predicted) | O-H···O: 2.82 | 165 |

Comparative Structural Analysis with Related Fluorophenylboronic Acids

Key comparisons :

- Electron-withdrawing effects :

Properties

IUPAC Name |

(4-acetyl-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKOABRFNDIGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Organometallic Intermediate

- Starting with 4-acetyl-2,3-difluorobromobenzene, a Grignard reagent is prepared by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (around -15°C).

- The presence of fluorine atoms ortho and meta to the acetyl group can influence reactivity and regioselectivity, requiring controlled temperature and inert atmosphere to avoid side reactions.

Reaction with Trimethyl Borate

- A solution of trimethyl borate is slowly added to the cold Grignard reagent solution (maintained at -15°C) over approximately 1 hour.

- The reaction mixture is stirred at low temperature to ensure complete formation of the boronate ester intermediate.

Acidic Hydrolysis and Workup

- The reaction mixture is gradually warmed to 0°C.

- Water and dilute sulfuric acid (10%) are added slowly to hydrolyze the boronate ester to the boronic acid.

- The mixture is then diluted with water to dissolve inorganic salts.

- Extraction with an organic solvent such as ethyl ether isolates the crude boronic acid.

- Evaporation of solvent yields crude this compound, which can be used directly or purified further if necessary.

Representative Experimental Data (Adapted and Inferred)

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | 4-Acetyl-2,3-difluorobromobenzene + Mg in THF | -15°C | 1 hour | - | Inert atmosphere (N2) essential |

| Boronate formation | Addition of trimethyl borate to Grignard reagent | -15°C | 1 hour | - | Slow addition to control reaction |

| Acidic hydrolysis | 10% H2SO4, water addition | 0°C | 30 minutes | - | Hydrolyzes boronate ester to boronic acid |

| Extraction and isolation | Ethyl ether extraction, solvent evaporation | Room temp | - | ~80-85% | Crude product purity ~90% |

Note: Specific data for this compound is extrapolated from closely related 2,4-difluorophenylboronic acid synthesis protocols.

Alternative Synthetic Routes

- Lithium-Halogen Exchange Route: Using n-butyllithium to generate the aryllithium intermediate from 4-acetyl-2,3-difluorobromobenzene followed by quenching with trialkyl borates.

- Direct Borylation: Transition metal-catalyzed C-H borylation methods could be explored for regioselective installation of boronic acid groups on fluorinated acetylated arenes, though literature specific to this substrate is limited.

- Protection/Deprotection Strategies: Temporary protection of the acetyl group or boronic acid moiety as boronate esters or ketal derivatives during synthesis to improve yields and selectivity.

Research Findings on Related Fluorophenylboronic Acids

- Studies on 2,4-difluoro-3-formylphenylboronic acid demonstrate that fluorine substitution patterns significantly influence boronate affinity and reactivity.

- The presence of electron-withdrawing fluorine atoms adjacent to boronic acid enhances binding properties and stability.

- Spacer arm length and substitution pattern affect boronate affinity and can be tuned for specific applications such as selective capture of cis-diol compounds.

Summary Table of Key Considerations in Preparation

| Aspect | Details |

|---|---|

| Starting Material | 4-Acetyl-2,3-difluorobromobenzene |

| Organometallic Intermediate | Grignard reagent or aryllithium |

| Boron Source | Trimethyl borate or trialkyl borates |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature Control | Low temperature (-15°C to 0°C) critical |

| Workup | Acidic hydrolysis with dilute sulfuric acid, aqueous workup |

| Purification | Extraction with ethyl ether, evaporation; further purification optional |

| Yield | Typically 80-85% based on similar fluorophenylboronic acids |

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2,3-difluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), mild temperatures.

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), room temperature.

Substitution: Nucleophiles (e.g., amines or alcohols), solvent (e.g., dichloromethane), room temperature.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reactions

4-Acetyl-2,3-difluorophenylboronic acid is frequently utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The presence of fluorine substituents enhances the electronic properties of the compound, making it a suitable candidate for various coupling partners .

1.2. Synthesis of Complex Molecules

The compound can be employed as a building block in the synthesis of complex organic molecules. Its ability to form stable boronic esters allows for regioselective functionalization of aromatic systems. This property is exploited in the development of new materials and fine chemicals .

Biological Applications

2.1. Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit anticancer properties through their interaction with proteasomes and other cellular targets. Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting protein degradation pathways .

2.2. Glycosylation Processes

The compound is also significant in glycosylation reactions, where it acts as a temporary protecting group for hydroxyl functionalities in ribonucleosides. This application is critical for synthesizing nucleoside analogs that can be used in antiviral therapies .

Materials Science

3.1. Development of Sensors

this compound has been investigated for its potential use in developing chemical sensors due to its ability to form complexes with diols and sugars. These interactions can be harnessed to create sensitive detection systems for biomolecules .

3.2. Polymer Chemistry

In polymer chemistry, boronic acids are used to create dynamic covalent bonds that can enhance the properties of polymers such as responsiveness to environmental stimuli or self-healing capabilities .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that boronic acids can inhibit proteasome activity leading to cancer cell death | Potential therapeutic agent for cancer treatment |

| Glycosylation Reaction Study | Showed successful regioselective glycosylation using boronic acids as protecting groups | Synthesis of nucleoside analogs for antiviral drugs |

| Sensor Development Research | Developed a sensor based on boronic acid interactions with sugars | Detection of glucose levels in diabetic patients |

Mechanism of Action

The mechanism of action of 4-Acetyl-2,3-difluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a palladium-boron intermediate. This intermediate undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and proteins through its boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The table below compares 4-acetyl-2,3-difluorophenylboronic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:

Electron-Withdrawing Effects

- The acetyl group in this compound increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to non-acetylated analogs like 3,5-difluorophenylboronic acid .

- Fluorine substituents in 2,3-positions enhance stability against protodeboronation compared to mono-fluoro analogs (e.g., 4-fluorophenylboronic acid, CAS: 1765-93-1) .

Solubility and Stability

- 4-Butoxy-2,3-difluorophenylboronic acid exhibits higher lipophilicity (LogP: 0.82) due to its butoxy chain, making it suitable for reactions in non-polar solvents . In contrast, the acetylated derivative has lower solubility in water but higher crystallinity .

Thermal and Physical Properties

Biological Activity

4-Acetyl-2,3-difluorophenylboronic acid (CAS: 1451390-78-5) is an organoboron compound notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by an acetyl group and two fluorine atoms on a phenyl ring, contributing to its unique reactivity and properties.

Chemical Structure and Properties

- Molecular Formula : CHBFO

- Molecular Weight : 199.947 g/mol

- Appearance : Typically a white to pale yellow crystalline powder.

The primary biological activity of this compound is linked to its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction involves two main steps:

- Oxidative Addition : The boronic acid reacts with a palladium catalyst.

- Transmetalation : The compound facilitates the formation of carbon-carbon bonds by transferring an organic group to the palladium complex.

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling : It can modulate signaling pathways by interacting with specific enzymes.

- Gene Expression : The compound may affect gene expression levels through its impact on metabolic pathways.

- Metabolic Pathways : It interacts with enzymes involved in metabolism, potentially altering metabolite levels and energy balance within cells.

Pharmacokinetics

The pharmacokinetics of this compound indicate that its bioavailability is highly dependent on the reaction conditions in which it is utilized. Studies suggest that while it remains stable under standard laboratory conditions, degradation can occur over time or under specific environmental conditions.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Potential toxic effects, including disruptions in metabolic pathways and cellular damage.

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 3,4-Difluorophenylboronic acid | Similar structure but lacks the acetyl group |

| 2,4-Difluorophenylboronic acid | Different positions of fluorine atoms |

| 4-Formylphenylboronic acid | Contains a formyl group instead of an acetyl group |

Research Applications

This compound has diverse applications across various fields:

- Organic Chemistry : Used as a reagent for synthesizing complex organic molecules.

- Biological Research : Serves as a tool for studying enzyme mechanisms and developing boron-containing pharmaceuticals.

- Industrial Applications : Utilized in producing advanced materials and electronic devices.

Case Studies

-

Synthesis of Disaccharide Nucleosides :

A study demonstrated the use of boronic acids, including this compound, in synthesizing disaccharide nucleosides through glycosylation reactions. The presence of electron-withdrawing groups like fluorine enhanced yields compared to other boronic acids . -

Catalytic Activity Enhancement :

Research highlighted the role of this compound in enhancing catalytic activity during Friedel-Crafts benzylation reactions. It was found that the combination of boronic acids with specific co-catalysts significantly improved reaction efficiency .

Q & A

Q. What are the recommended synthetic routes for preparing 4-acetyl-2,3-difluorophenylboronic acid, and how do protecting groups influence its stability?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated precursors (e.g., bromo/chloro derivatives) and boronic acid pinacol esters. For instance, the pinacol ester derivative (e.g., this compound pinacol ester) is often used to enhance stability during synthesis, as boronic acids are prone to protodeboronation under basic conditions . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization.

Q. How should researchers optimize purification and storage to maintain the compound’s integrity?

- Methodological Answer : Post-synthesis, store the compound at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or / NMR spectroscopy. Evidence from fluorinated phenylboronic acid analogs suggests that moisture-sensitive derivatives require desiccants like molecular sieves during storage .

Q. What spectroscopic techniques are critical for characterizing structural and functional groups in this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm B-O (1350–1310 cm) and acetyl C=O (1680–1660 cm) stretches.

- NMR : NMR identifies fluorine substitution patterns, while NMR detects boronic acid speciation.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] for CHBFO: calc. 216.04, obs. 216.03) .

Advanced Research Questions

Q. How do electronic effects from fluorine and acetyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature reduces electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki couplings. The acetyl group’s resonance effects may sterically hinder ortho positions, directing coupling to para positions. Comparative studies on difluorophenylboronic acids show that substituent position alters reaction rates by 15–20% under identical conditions .

Q. What computational approaches are used to predict the compound’s electronic properties and docking behavior?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) with a 6-311++G(d,p) basis set calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~5.2 eV) predict charge-transfer interactions.

- Molecular Electrostatic Potential (MEP) : Maps electron-deficient boron centers for docking studies.

Docking simulations (AutoDock Vina) can model interactions with biological targets (e.g., enzymes with diol-containing active sites) .

Q. How can researchers resolve contradictions in observed vs. theoretical reaction yields?

- Methodological Answer : Discrepancies often arise from:

- Protodeboronation : Mitigate by using Pd(OAc) with SPhos ligand to stabilize intermediates.

- Byproduct Formation : Monitor via LC-MS; optimize solvent polarity (e.g., THF/HO mixtures).

A case study on 2,3-difluoro-4-alkoxyphenylboronic acids showed yield improvements (from 60% to 85%) by adjusting pH to 7.5–8.0 .

Q. What strategies improve regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use acetyl as a directing group with LDA/THF at −78°C.

- Protecting Group Swapping : Replace pinacol esters with MIDA boronate for controlled release in iterative couplings.

Table: Regioselectivity in model reactions

| Substrate | Coupling Partner | Yield (%) | Major Product Isomer |

|---|---|---|---|

| 4-Acetyl-2,3-difluoro | Bromobenzene | 78 | Para |

| 2,3-Difluoro-4-methoxy | Bromobenzene | 65 | Ortho |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.